
4-(3-Ethylureido)-3-methoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(3-Ethylureido)-3-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Ethylureido)-3-methoxyphenyl)boronic acid typically involves the reaction of 3-methoxyphenylboronic acid with 3-ethylurea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions may include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (4-(3-Ethylureido)-3-methoxyphenyl)boronic acid may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(3-Ethylureido)-3-methoxyphenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boronic esters or alcohols.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Applications De Recherche Scientifique
(4-(3-Ethylureido)-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Biology: The compound can be used in the development of sensors for detecting biological molecules, such as glucose.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (4-(3-Ethylureido)-3-methoxyphenyl)boronic acid involves its interaction with specific molecular targets. In the case of its use in Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular pathways involved in its biological applications may include binding to specific proteins or enzymes, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
3-Methoxyphenylboronic acid: Similar structure but lacks the ethylureido group.
4-(3-Aminophenyl)boronic acid: Similar structure but with an amino group instead of the ethylureido group.
Uniqueness
(4-(3-Ethylureido)-3-methoxyphenyl)boronic acid is unique due to the presence of both the ethylureido and methoxy groups, which can impart distinct reactivity and properties. This combination of functional groups can enhance its utility in specific applications, such as in the design of novel pharmaceuticals or advanced materials.
Propriétés
Formule moléculaire |
C10H15BN2O4 |
|---|---|
Poids moléculaire |
238.05 g/mol |
Nom IUPAC |
[4-(ethylcarbamoylamino)-3-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C10H15BN2O4/c1-3-12-10(14)13-8-5-4-7(11(15)16)6-9(8)17-2/h4-6,15-16H,3H2,1-2H3,(H2,12,13,14) |
Clé InChI |
KUQMLPXRJAMDIN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)NC(=O)NCC)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aR,4bS,5S,6aS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-9-oxa-7-aza-pentaleno[2,1-a]phenanthren-2-one](/img/structure/B13407620.png)
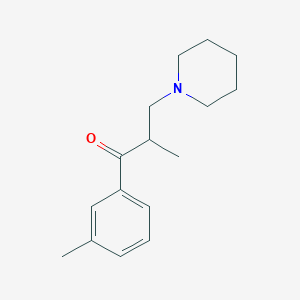
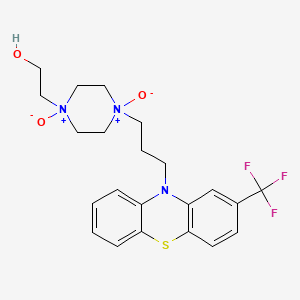
![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13407636.png)
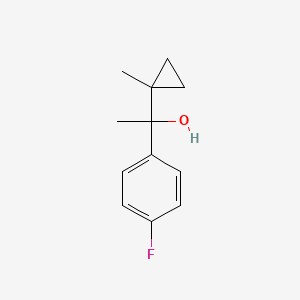
![N-[(oxolan-2-yl)methyl]cyclohexanamine](/img/structure/B13407653.png)
![benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopentan-2-yl]carbamate](/img/structure/B13407662.png)
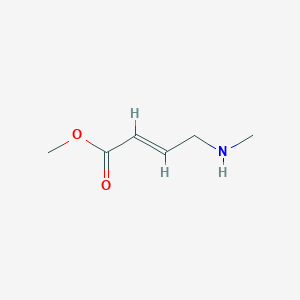
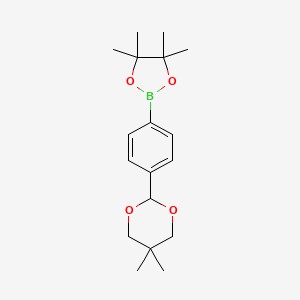
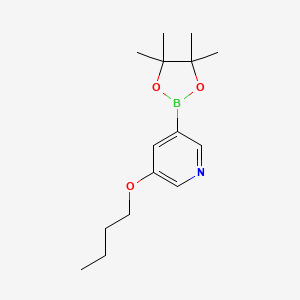

![3,4-Dichloro-n'-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B13407680.png)
![2-hydroxy-5-methoxy-3-[(Z)-nonadec-10-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13407686.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13407691.png)
